molecular formula C13H18O4 B1523231 Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate CAS No. 1094680-67-7

Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate

Cat. No. B1523231
M. Wt: 238.28 g/mol
InChI Key: SDERCAFEELAFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate is a chemical compound with the CAS Number: 1094680-67-7 . It has a molecular weight of 238.28 . The compound is typically stored at 4 degrees Celsius and is usually 95% pure . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate is 1S/C13H18O4/c1-3-17-13(14)8-9-16-10-11-4-6-12(15-2)7-5-11/h4-7H,3,8-10H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate is a liquid at room temperature . It has a molecular weight of 238.28 . The compound is typically stored at 4 degrees Celsius . It is usually 95% pure .

Scientific Research Applications

Non-Hydrogen Bonding Interactions

The crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates demonstrates rare N⋯π and O⋯π interactions, highlighting the structural uniqueness of these compounds. Such non-hydrogen bonding interactions are crucial for understanding molecular assembly and designing materials with specific properties (Zhang, Wu, & Zhang, 2011).

Natural Product Isolation

Ethyl (E)-3-(4-methoxyphenyl)propenoate has been isolated from Kaempferia galanga L., a plant known for its medicinal properties. This work highlights the compound's natural occurrence and provides a basis for further exploration into its biological activities (Luger, Weber, Dung, & Tuyet, 1996).

Catalysis

A new zero valent palladium complex has been described as a highly active and selective catalyst for the production of methyl propanoate via the methoxycarbonylation of ethene. This application demonstrates the potential utility of related compounds in industrial catalysis processes (Clegg, Elsegood, Eastham, Tooze, Wang, & Whiston, 1999).

Synthetic Chemistry

The reductive monoalkylation of nitro aryls in one-pot presents an efficient method for converting ethyl (4-methoxy-3-nitrophenyl) acetate into valuable amine products, showcasing the compound's role in facilitating complex chemical transformations (Sydnes, Kuse, & Isobe, 2008).

Enantiomeric Neolignans Discovery

Research on Lobelia chinensis led to the isolation of enantiomeric neolignans related to Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate, highlighting the compound's significance in the study of natural products and their stereochemical diversity (Chen, Huang, Wang, Han, Wang, Zhang, & Ye, 2010).

Safety And Hazards

The safety information for Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

ethyl 3-[(4-methoxyphenyl)methoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-17-13(14)8-9-16-10-11-4-6-12(15-2)7-5-11/h4-7H,3,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDERCAFEELAFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate

Synthesis routes and methods

Procedure details

To a solution of (4-methoxyphenyl)methanol (76.3 g, 552.4 mmol) in anhydrous toluene (1 L) at 0° C. was added portionwise NaH (27.6 g, 630.5 mmol) over a period of 30 min, followed by ethyl 3-bromopropanoate (100 g, 552.4 mmol). The mixture was stirred at RT for 3 h and then quenched with 20% aqueous NH4Cl (500 mL). The organic layer was separated, and the aqueous layer was extracted with EtOAc (2×500 mL). The combined organic layers were washed with brine, dried (Na2SO4) and then concentrated in vacuo to give ethyl 3-((4-methoxybenzyl)oxy)propanoate (112 g, 85%) as colorless oil.
Quantity
76.3 g
Type
reactant
Reaction Step One
Name
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.